2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid
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Overview
Description
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a phenyl and methyl substitution, along with an aminoacetic acid moiety.
Scientific Research Applications
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Future Directions
The future directions for research on “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities reported for quinazoline and quinazolinone derivatives , these compounds may have potential applications in pharmaceutical chemistry.
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinazoline derivatives are known to have a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Aminoacetic Acid Moiety Addition: The aminoacetic acid moiety is attached via an amide bond formation, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are known for their anticancer activities.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Uniqueness
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXKIPWPBDGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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